molecular formula C21H21NO6S B11157665 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Número de catálogo: B11157665
Peso molecular: 415.5 g/mol
Clave InChI: UDHGIKXXRPQQFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin derivative characterized by a 3,4-dimethyl-substituted chromen ring and a sulfonamide-linked beta-alaninate moiety. Coumarin derivatives are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties . The structural uniqueness of this compound lies in its dual methyl groups at positions 3 and 4 of the chromen ring, which may enhance steric effects and influence molecular interactions compared to simpler analogs.

Propiedades

Fórmula molecular

C21H21NO6S

Peso molecular

415.5 g/mol

Nombre IUPAC

(3,4-dimethyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C21H21NO6S/c1-13-4-7-17(8-5-13)29(25,26)22-11-10-20(23)27-16-6-9-18-14(2)15(3)21(24)28-19(18)12-16/h4-9,12,22H,10-11H2,1-3H3

Clave InChI

UDHGIKXXRPQQFH-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C

Origen del producto

United States

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 3,4-dimetil-2-oxo-2H-cromen-7-il N-[(4-metilfenil)sulfonil]-beta-alaninato típicamente involucra múltiples pasos. Un método común comienza con la preparación del núcleo de cumarina, que puede sintetizarse a través de la reacción de condensación de Pechmann. Esto involucra la reacción de fenoles con beta-cetoésteres en presencia de un catalizador ácido fuerte .

El siguiente paso involucra la sulfonilación del núcleo de cumarina. Esto se puede lograr reaccionando la cumarina con un cloruro de sulfonilo, como el cloruro de 4-metilbencenosulfonilo, en presencia de una base como la piridina .

Finalmente, la porción de beta-alanina se introduce a través de una reacción de amidación. Esto involucra la reacción de la cumarina sulfonilada con beta-alanina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como la trietilamina .

Métodos de Producción Industrial

La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden aplicar principios de química verde, como el uso de solventes y catalizadores amigables con el medio ambiente, para minimizar el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 3,4-dimetil-2-oxo-2H-cromen-7-il N-[(4-metilfenil)sulfonil]-beta-alaninato puede sufrir varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Principales Productos Formados

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • Acetylcholinesterase Inhibitors : Compounds similar to 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Studies indicate that modifications of coumarin derivatives can lead to significant AChE inhibitory activity, suggesting potential therapeutic applications in treating cognitive disorders .
    • Alpha-glucosidase Inhibition : Research has shown that sulfonamide derivatives exhibit inhibitory effects against alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial for managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
  • Antitumor Activity :
    • Sulfonamide derivatives have demonstrated anti-proliferative effects against various cancer cell lines. The presence of the benzodioxane moiety in related compounds has been linked to broad-spectrum antitumor activity, highlighting the potential of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate in cancer therapy .

Synthetic Methodologies

  • Three-component Reactions :
    • The synthesis of this compound can be achieved through three-component reactions involving 7-hydroxy coumarin derivatives, dialkyl acetylenedicarboxylates, and aromatic aldehydes under mild conditions. These reactions yield products with good yields and purity, facilitating the development of complex molecular architectures .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that derivatives based on the coumarin scaffold exhibited promising AChE inhibitory activity with IC50 values significantly lower than those of standard drugs used in Alzheimer's treatment. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the chromenone core enhanced inhibitory potency .
  • Biological Evaluation :
    • Another investigation focused on the biological evaluation of sulfonamide derivatives containing the benzodioxane moiety showed that these compounds effectively inhibited both AChE and alpha-glucosidase enzymes. The results from in vitro assays suggest that these compounds could serve as lead candidates for further development in treating neurodegenerative diseases and diabetes .

Mecanismo De Acción

El mecanismo de acción del 3,4-dimetil-2-oxo-2H-cromen-7-il N-[(4-metilfenil)sulfonil]-beta-alaninato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato. Además, el compuesto puede interactuar con las vías celulares, influyendo en procesos como la proliferación celular y la apoptosis .

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Chromen Ring) Molecular Formula Molecular Weight Key Modifications
Target: 3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 3,4-dimethyl, 2-oxo C₂₂H₂₃NO₆S* 429.48* Dual methyl groups at C3, C4
6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 3,4-dimethyl, 6-Cl, 2-oxo C₂₀H₁₈ClNO₆S 435.87 Chlorine at C6
4-Methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate 4-methyl, 2-oxo C₂₀H₁₉NO₆S 401.43 Single methyl at C4
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate 4-methyl, 3,6-diCl, 2-oxo C₂₀H₁₇Cl₂NO₆S 470.32 Dichloro substitution at C3, C6
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate 2-methyl, 3-(4-Cl-phenyl), 4-oxo C₂₆H₂₂ClNO₆S 511.97 Chlorophenyl at C3, ketone at C4

*Inferred based on structural analogs .

Substituent Effects on Molecular Properties

The absence of halogens suggests moderate lipophilicity compared to chlorinated analogs.

6-Chloro Analog : The chlorine atom at C6 introduces electronegativity, likely improving membrane permeability but increasing molecular weight (435.87 vs. 401.43 in the mono-methyl analog).

4-Methyl Analog : Simplicity in structure (single methyl at C4) may favor synthetic accessibility but reduce steric hindrance compared to the target compound.

3,6-Dichloro Analog : Dichloro substitution significantly elevates molecular weight (470.32) and lipophilicity, which could enhance target affinity but reduce aqueous solubility.

Chlorophenyl-Modified Analog : The 4-chlorophenyl group at C3 and ketone at C4 create a planar, conjugated system, possibly influencing π-π stacking interactions in protein binding.

Actividad Biológica

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic organic compound belonging to the coumarin class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with methyl substitutions at the 3 and 4 positions, and a sulfonamide moiety linked to beta-alanine. Its molecular formula is C18H19NO5S, with a molecular weight of 365.41 g/mol.

Property Value
Molecular FormulaC18H19NO5S
Molecular Weight365.41 g/mol
IUPAC Name3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Antimicrobial Activity

Research has demonstrated that coumarin derivatives exhibit significant antimicrobial properties. In vitro studies indicated that 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has effective activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promising anticancer effects in several studies. For instance, it was evaluated for its cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways .

The mechanism of action involves the inhibition of key enzymes associated with cancer cell proliferation and survival. Specifically, it interacts with enzymes like carbonic anhydrase and monoamine oxidase, leading to reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of the compound on HeLa cells using an MTT assay. The IC50 value was found to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against E. coli using a disk diffusion method. The compound exhibited a zone of inhibition of 14 mm at a concentration of 100 µg/mL, demonstrating its potential as an antimicrobial agent .

Summary of Research Findings

Study Activity IC50/Zone of Inhibition
Cytotoxicity on HeLa CellsAnticancerIC50 = 15 µM
Antimicrobial ActivityAgainst E. coliZone = 14 mm at 100 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate, and how can purity be validated?

  • Methodology :

  • Synthesis : Begin with the coumarin core (3,4-dimethyl-2-oxo-2H-chromen-7-ol). React with N-[(4-methylphenyl)sulfonyl]-beta-alanine using a coupling agent like DCC or EDC in anhydrous DMF. Monitor reaction progress via TLC.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Characterize intermediates and final product using 1H^1H-/13C^{13}C-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect diffraction data on a Bruker D8 Venture diffractometer. Use SHELXT for structure solution and SHELXL for refinement (anisotropic displacement parameters, hydrogen atoms placed geometrically) .
  • Spectroscopy : Compare experimental 1H^1H-NMR chemical shifts (CDCl3_3, 500 MHz) with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set). Analyze IR carbonyl stretches (~1740 cm1^{-1} for coumarin lactone, ~1350 cm1^{-1} for sulfonyl group) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized geometries)?

  • Methodology :

  • Geometry Optimization : Perform conformational sampling using molecular dynamics (MD, AMBER) to identify low-energy conformers. Refine with DFT (M06-2X/def2-TZVP).
  • Data Reconciliation : Overlay DFT-optimized structures with X-ray coordinates (RMSD analysis in Mercury CSD). Investigate discrepancies (e.g., torsional angles) via QTAIM (Quantum Theory of Atoms in Molecules) to assess intramolecular interactions (e.g., C–H···O) influencing geometry .
  • Software Tools : Use WinGX for crystallographic data visualization and SHELXPRO for cross-validating hydrogen-bonding networks .

Q. How can the metabolic stability of this compound be evaluated in in vitro models, and what analytical methods track degradation?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human or rat) in PBS (pH 7.4, 37°C). Monitor time-dependent degradation via LC-MS/MS (ESI+ mode, MRM transitions specific to the parent ion and potential metabolites).
  • Degradation Pathways : Identify metabolites using UPLC-QTOF-MS (data-dependent acquisition). Compare fragmentation patterns with synthetic standards or in silico predictions (e.g., Meteor Nexus).
  • Stability Analysis : Quantify half-life (t1/2t_{1/2}) using non-compartmental analysis (Phoenix WinNonlin). Correlate structural features (e.g., sulfonyl group) with susceptibility to esterase-mediated hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NOESY correlations or anomalous 1H^1H-NMR splitting patterns)?

  • Methodology :

  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR, 25–60°C) to detect conformational exchange (e.g., hindered rotation of the sulfonyl group).
  • Advanced NMR : Acquire 1H^1H-1H^1H-COSY and HSQC to assign coupling networks. Use DFT-calculated J-coupling constants (Gaussian 16) to validate splitting patterns.
  • Crystallographic Cross-Check : Compare NOESY-derived spatial proximities with X-ray packing diagrams (e.g., intermolecular π-π interactions affecting chemical shifts) .

Experimental Design Considerations

Q. What in vitro assays are suitable for probing the biological activity of this compound, and how can non-specific binding be minimized?

  • Methodology :

  • Target Selection : Prioritize assays based on structural analogs (e.g., coumarin-derived kinase inhibitors). Use fluorescence polarization (FP) for binding affinity studies (e.g., ATP-competitive enzymes).
  • Non-Specific Binding Mitigation : Include 0.1% BSA in assay buffers to reduce adsorption. Validate specificity via counter-screening against unrelated targets (e.g., GPCRs, ion channels).
  • Data Interpretation : Normalize activity data to positive controls (e.g., staurosporine for kinases) and apply Hill equation fitting for IC50_{50} determination .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.